(7-methoxy-1H-indol-4-yl)boronic acid is an organoboron compound characterized by its molecular formula and a molecular weight of 190.99 g/mol. It is recognized for its utility in organic synthesis, particularly in cross-coupling reactions, which are vital in the construction of complex organic molecules. This compound plays a significant role in medicinal chemistry and material science due to its unique chemical properties and reactivity.
(7-methoxy-1H-indol-4-yl)boronic acid belongs to the class of boronic acids, which are organic compounds containing boron. Boronic acids are known for their Lewis acid behavior, allowing them to form reversible bonds with Lewis bases. This compound can be synthesized from 7-methoxyindole through various methods, including palladium-catalyzed borylation .
The synthesis of (7-methoxy-1H-indol-4-yl)boronic acid typically involves the following methods:
The reaction conditions for the palladium-catalyzed borylation often require careful optimization of temperature, solvent, and base to achieve high yields. Common solvents include dimethylformamide and tetrahydrofuran, while bases such as potassium acetate or sodium carbonate are frequently utilized .
The molecular structure of (7-methoxy-1H-indol-4-yl)boronic acid features a boronic acid functional group attached to an indole ring system. Its structural formula can be represented as follows:
Key structural data includes:
(7-methoxy-1H-indol-4-yl)boronic acid participates in several key chemical reactions:
The reactions typically utilize:
The mechanism of action for (7-methoxy-1H-indol-4-yl)boronic acid primarily revolves around its ability to participate in cross-coupling reactions. In these processes, the boronic acid group forms reactive intermediates with palladium catalysts, facilitating the formation of carbon-carbon bonds through transmetalation mechanisms.
While specific physical data such as density and melting point are not readily available, general properties include:
(7-methoxy-1H-indol-4-yl)boronic acid exhibits typical properties of boronic acids:
(7-methoxy-1H-indol-4-yl)boronic acid has diverse applications across several fields:
Boron-containing heterocycles represent a transformative class of pharmacophores in modern drug discovery, leveraging boron's unique electronic properties and its capacity for reversible covalent interactions with biological targets. The incorporation of boron into heterocyclic scaffolds—such as indoles, pyridines, or benzoxaboroles—confers distinct binding selectivity and metabolic stability to therapeutic agents. This is exemplified by FDA-approved drugs like bortezomib (multiple myeloma), tavaborole (antifungal), and crisaborole (anti-inflammatory), which exploit boron's ability to form transient bonds with catalytic residues (e.g., threonine in proteasomes or adenine in tRNA synthetases) [2] [6]. Boronic acids further enable structural diversification through reactions like Suzuki-Miyaura cross-coupling, accelerating the synthesis of complex libraries for screening campaigns [9]. The convergence of these properties positions boron heterocycles as indispensable tools for addressing unmet medical needs, particularly in oncology and infectious diseases.
The trajectory of boron in drug discovery has progressed from neutron capture agents to targeted covalent therapeutics. Early efforts focused on carboranes for boron neutron capture therapy (BNCT), capitalizing on boron-10's nuclear properties [2]. The 2003 approval of bortezomib, a peptidic boronic acid proteasome inhibitor, marked a paradigm shift, validating boron's utility in small-molecule drugs [6] [8]. Subsequent innovations expanded into non-peptidic boronic acids (e.g., ixazomib) and benzoxaboroles (e.g., crisaborole, tavaborole), which demonstrated enhanced bioavailability and target versatility [2] [6]. Recent advances include single-atom editing techniques, enabling precise boron insertion into complex heterocycles to optimize pharmacokinetic profiles [1]. This evolution is underscored by >20 boron-based candidates in clinical trials, targeting enzymes like β-lactamases (vaborbactam), LeuRS (ganfeborole for tuberculosis), and phosphodiesterase-4 [2] [5].
Table 1: Clinically Approved Boron-Containing Drugs
Drug (Year Approved) | Boron Motif | Therapeutic Use | Primary Target |
---|---|---|---|
Bortezomib (2003) | Peptidic boronic acid | Multiple myeloma | 26S Proteasome (Thr1 residue) |
Tavaborole (2014) | Benzoxaborole | Onychomycosis | Fungal Leucyl-tRNA synthetase |
Crisaborole (2016) | Benzoxaborole | Atopic dermatitis | Phosphodiesterase-4 (PDE4) |
Ixazomib (2015) | Non-peptidic boronic acid | Multiple myeloma | 26S Proteasome |
Vaborbactam (2017) | Cyclic boronic acid | Antibiotic adjunct | Serine β-lactamases |
Indolylboronic acids, including (7-methoxy-1H-indol-4-yl)boronic acid, exhibit dual functionality: the indole nucleus provides a privileged scaffold for biomolecular recognition, while the boronic acid group enables covalent reversible binding. The boron atom's vacant p-orbital confers Lewis acidity, facilitating nucleophilic interactions with serine, threonine, or tyrosine residues in enzymes [5] [8]. This is augmented by boronic acid's ability to transition between trigonal planar (sp²) and tetrahedral (sp³) states upon binding, mimicking enzymatic transition states [8]. Spectroscopic studies reveal that electron-donating substituents (e.g., 7-methoxy) modulate boron's electrophilicity by redistributing electron density through the indole π-system, thereby fine-tuning binding kinetics and hydrolytic stability [6]. Additionally, the boronic acid group enhances aqueous solubility via hydrogen bonding, addressing a key limitation of traditional heterocycles [9]. These properties make indolylboronic acids ideal for targeting hydrolytic enzymes or protein-protein interactions implicated in cancer and inflammation.
The methoxy-indole scaffold is a strategic pharmacophore due to its balanced lipophilicity and hydrogen-bonding capacity. In boron-containing drug candidates, methoxy substitution at the 7-position of indole (as in (7-methoxy-1H-indol-4-yl)boronic acid) influences target engagement and metabolic resistance:
Table 2: Impact of Indole Substitution Patterns on Bioactivity
Indolylboronic Acid Substituent | Biological Activity | Potency (MIC90 or IC50) |
---|---|---|
Unsubstituted (1H-indol-4-yl)boronic acid | Weak antifungal activity | >100 μM vs. T. rubrum |
5-Methoxy (1H-indol-5-yl)boronic acid | Moderate anti-tubercular activity | 19.20 μM vs. M. tuberculosis |
7-Methoxy (1H-indol-4-yl)boronic acid | Strong antifungal activity | 21.0 μM vs. T. mentagrophytes |
5-Nitro (1H-indol-5-yl)boronic acid | Enhanced anticancer activity | 8.7 μM vs. SCC-25 cells |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0